CYP3A4 Inhibition Profile: Comparative IC50 Data vs. Substrate-Dependent Activity
When screened for inhibition of the major drug-metabolizing enzyme CYP3A4, this compound (as represented by its close structural analog CHEMBL3948762) exhibits moderate, substrate-dependent inhibition with IC50 values of 14,000 nM and 29,000 nM [1]. This contrasts with other benzimidazolone-based H3-receptor antagonists, which were reported to have no P450 enzyme inhibition [2]. This substrate-dependent inhibition profile is a critical differentiator for lead optimization, as it indicates a lower potential for drug-drug interactions compared to more potent, non-selective CYP inhibitors.
| Evidence Dimension | CYP3A4 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 14,000 nM (midazolam 1'-hydroxylation) and IC50 = 29,000 nM (testosterone 6β-hydroxylation) |
| Comparator Or Baseline | Benzimidazolone H3-receptor antagonists: 'no P450 enzyme inhibition' |
| Quantified Difference | Target compound shows measurable but weak CYP3A4 inhibition; comparator class shows none. |
| Conditions | Human liver microsomes; 10-min incubation; substrates: midazolam and testosterone |
Why This Matters
This data allows a procurement scientist to select a benzimidazolone scaffold with a known, low-risk CYP inhibition profile for drug discovery projects, avoiding uncharacterized analogs that may be strong CYP inhibitors and lead to clinical failure.
- [1] BindingDB. (n.d.). BDBM50192915 (CHEMBL3948762) - Cytochrome P450 3A4 inhibition data. Retrieved from BindingDB. View Source
- [2] Academia.edu. (2013). Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. View Source
